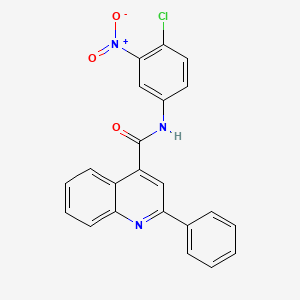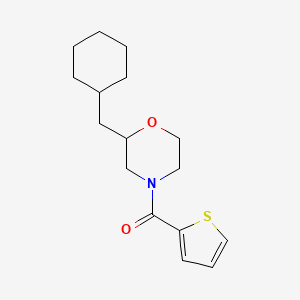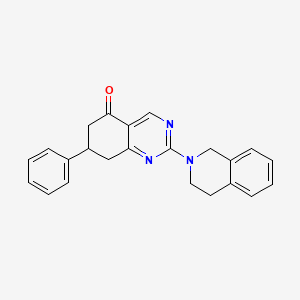
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide, also known as CNQX, is a synthetic compound that acts as a selective antagonist at the ionotropic glutamate receptors. It was first synthesized in 1988 by a group of researchers led by David Lodge at the University of Birmingham, UK. Since then, CNQX has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mecanismo De Acción
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide acts as a competitive antagonist at the AMPA/kainate subtype of glutamate receptors, blocking the binding of glutamate to the receptor and preventing the influx of calcium ions into the postsynaptic neuron. This results in a decrease in excitatory synaptic transmission and a reduction in synaptic plasticity. The exact mechanism of action of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is still not fully understood, but it is thought to involve the binding of the compound to a specific site on the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide depend on the specific experimental conditions and the brain region studied. In general, N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to reduce excitatory synaptic transmission and synaptic plasticity, and to impair learning and memory in animal models. N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has also been used to study the role of glutamate receptors in various pathological conditions, such as epilepsy, ischemia, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is its selectivity for the AMPA/kainate subtype of glutamate receptors, which allows for the specific study of these receptors without affecting other neurotransmitter systems. N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is also relatively easy to use and has a well-established protocol for its application in electrophysiological experiments. However, N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has some limitations, such as its short half-life and the potential for off-target effects at high concentrations. In addition, N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide may not be suitable for studying other subtypes of glutamate receptors, such as NMDA receptors, which require different antagonists.
Direcciones Futuras
There are several future directions for the use of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide in scientific research. One area of interest is the study of the role of AMPA/kainate receptors in synaptic plasticity and neuronal development, and their potential as targets for therapeutic interventions in neurodevelopmental disorders. Another area of interest is the development of more selective and potent antagonists for glutamate receptors, which could improve the specificity and efficacy of these compounds in experimental and clinical settings. Finally, the use of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide in combination with other compounds and techniques, such as optogenetics and chemogenetics, could provide new insights into the complex mechanisms underlying synaptic transmission and plasticity in the brain.
Métodos De Síntesis
The synthesis of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide involves several steps, starting with the reaction of 4-chloro-3-nitroaniline with ethyl 2-oxo-2-phenylacetate to form 4-chloro-3-nitrophenyl-2-phenylacetoacetate. This intermediate is then reacted with 2-aminoquinoline to form N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide. The overall yield of the synthesis is around 25%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its receptors are involved in processes such as learning and memory, synaptic plasticity, and neuronal development. N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is a selective antagonist at the AMPA/kainate subtype of glutamate receptors, which are widely distributed in the brain and play a key role in synaptic transmission and plasticity.
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3/c23-18-11-10-15(12-21(18)26(28)29)24-22(27)17-13-20(14-6-2-1-3-7-14)25-19-9-5-4-8-16(17)19/h1-13H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNBLCUDVCQQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-phenylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,1,3-benzoxadiazol-5-ylmethyl)[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]methylamine](/img/structure/B6058106.png)

![8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6058120.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(5-methyl-2-furyl)-N-(3-pyridinylmethyl)-1-butanamine](/img/structure/B6058121.png)
![1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone](/img/structure/B6058136.png)
![5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6058140.png)
![2-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6058145.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B6058156.png)
![N-isopropyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6058176.png)
![4-[4-(2-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6058180.png)

![7-ethyl-7-methyl-2-(propylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6058192.png)
![4'-methyl-2-[(2-methylphenyl)amino]-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6058197.png)
![4-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6058205.png)